molecular formula C22H16Cl2N2O2S2 B295276 3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B295276
M. Wt: 475.4 g/mol
InChI Key: BSWDSJSJHFMGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the thienopyrimidine family. The compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. In

Scientific Research Applications

3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. The compound also inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and physiological effects:
Studies have shown that 3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX. The compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell cycle progression. In addition, the compound has been shown to have anti-microbial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential applications in medicinal chemistry. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for drug development. However, one limitation is the lack of understanding of the compound's mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

For research on 3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one include further studies on its mechanism of action and optimization of its use in drug development. The compound's potential applications in the treatment of Alzheimer's disease should also be explored. In addition, studies on the compound's pharmacokinetics and toxicity are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The synthesis involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenyl-β-ketoester. The intermediate is then reacted with thioacetic acid to form 4-chloro-α-phenyl-β-ketothioester. The final compound is obtained by the reaction of 4-chloro-α-phenyl-β-ketothioester with ethyl 2-bromo-2-(4-chlorophenyl)acetate in the presence of potassium carbonate.

properties

Molecular Formula

C22H16Cl2N2O2S2

Molecular Weight

475.4 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-ethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H16Cl2N2O2S2/c1-2-17-11-18-20(30-17)25-22(26(21(18)28)16-9-7-15(24)8-10-16)29-12-19(27)13-3-5-14(23)6-4-13/h3-11H,2,12H2,1H3

InChI Key

BSWDSJSJHFMGOV-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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